molecular formula C19H20FN5OS2 B2385454 N-(4-fluorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1216663-81-8

N-(4-fluorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2385454
CAS No.: 1216663-81-8
M. Wt: 417.52
InChI Key: MZBYTRXLOGVLSK-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the piperidinyl group. The final steps involve the attachment of the fluorobenzyl group and the formation of the acetamide linkage under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and thiazolo-pyrimidinyl moieties.

    Reduction: Reduction reactions may target the acetamide linkage or the fluorobenzyl group.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, given the presence of the electron-withdrawing fluorine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-fluorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in therapeutic effects, making it a candidate for drug development.

Comparison with Similar Compounds

  • N-(4-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
  • N-(4-methylbenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Comparison: Compared to its analogs, N-(4-fluorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exhibits unique properties due to the presence of the fluorine atom. This can influence its reactivity, binding affinity, and overall stability, making it distinct in its applications and effectiveness.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5OS2/c20-14-6-4-13(5-7-14)10-21-15(26)11-27-18-16-17(22-12-23-18)24-19(28-16)25-8-2-1-3-9-25/h4-7,12H,1-3,8-11H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBYTRXLOGVLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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